1-(3-Methoxypropyl)-1,3-dimethylurea
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Overview
Description
1-(3-Methoxypropyl)-1,3-dimethylurea is an organic compound with a unique structure that includes a methoxypropyl group attached to a dimethylurea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-1,3-dimethylurea typically involves the reaction of 3-methoxypropylamine with dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
[ \text{3-Methoxypropylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like chromatography and distillation ensures the removal of impurities and enhances the overall yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(3-Methoxypropyl)-1,3-dimethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidone
- 1-(3-Methoxypropyl)-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-(3-Methoxypropyl)-1,3-dimethylurea is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxypropyl group and dimethylurea core make it versatile for various applications, distinguishing it from other similar compounds.
Conclusion
This compound is a compound with significant potential in various fields. Its unique structure and reactivity make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and applications can pave the way for further exploration and utilization of this compound.
Properties
IUPAC Name |
1-(3-methoxypropyl)-1,3-dimethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(10)9(2)5-4-6-11-3/h4-6H2,1-3H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDNDTHILSFRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595896-89-1 |
Source
|
Record name | 3-(3-methoxypropyl)-1,3-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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